molecular formula C14H21NO B4908716 1,2,3-Trimethyl-4-phenylpiperidin-4-ol CAS No. 18436-90-3

1,2,3-Trimethyl-4-phenylpiperidin-4-ol

Cat. No.: B4908716
CAS No.: 18436-90-3
M. Wt: 219.32 g/mol
InChI Key: BPCAXUWVIOXYQR-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties

Scientific Research Applications

1,2,3-Trimethyl-4-phenylpiperidin-4-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethyl-4-phenylpiperidin-4-ol can be synthesized through the reaction of 1,2,3-trimethyl-4-piperidone with phenyl-lithium . The reaction typically involves the use of diethyl ether as a solvent and is conducted at a temperature of approximately 40°C . The product is then isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification methods to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1,2,3-trimethyl-4-phenylpiperidin-4-one, while reduction can produce various piperidine derivatives .

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,2,3-Trimethyl-4-phenylpiperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1,2,3-trimethyl-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-12(2)15(3)10-9-14(11,16)13-7-5-4-6-8-13/h4-8,11-12,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCAXUWVIOXYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1(C2=CC=CC=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385544
Record name 1,2,3-trimethyl-4-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-90-3
Record name 1,2,3-trimethyl-4-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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